molecular formula C4H8NNaO2 B231139 Podocarpa-8,11,13-trien-12-OL CAS No. 15340-76-8

Podocarpa-8,11,13-trien-12-OL

Cat. No. B231139
CAS RN: 15340-76-8
M. Wt: 244.37 g/mol
InChI Key: DVRNZIIXOYTWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podocarpa-8,11,13-trien-12-OL is a natural compound found in the bark of Podocarpus nagi, a coniferous tree species native to East Asia. This compound has gained significant attention in recent years due to its potential therapeutic properties. In

Mechanism Of Action

The mechanism of action of Podocarpa-8,11,13-trien-12-OL is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.

Biochemical And Physiological Effects

Podocarpa-8,11,13-trien-12-OL has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus. In addition, Podocarpa-8,11,13-trien-12-OL has been shown to reduce inflammation and oxidative stress, promote the proliferation and migration of cells involved in wound healing, and protect neurons from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using Podocarpa-8,11,13-trien-12-OL in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis method and limited availability can be a limitation for researchers.

Future Directions

There are several future directions for the study of Podocarpa-8,11,13-trien-12-OL. One area of research is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. Additionally, the elucidation of the compound's mechanism of action and its interaction with various signaling pathways could lead to the development of more targeted therapies.
In conclusion, Podocarpa-8,11,13-trien-12-OL is a natural compound with potential therapeutic properties. Its complex synthesis method and limited availability can be a limitation for researchers, but its natural origin makes it a potentially safer alternative to synthetic compounds. Future research on the compound's therapeutic applications, mechanism of action, and interaction with signaling pathways could lead to the development of more targeted therapies.

Synthesis Methods

The synthesis of Podocarpa-8,11,13-trien-12-OL is a complex process that involves the extraction of the compound from the bark of Podocarpus nagi. The bark is first dried and then extracted with a solvent, such as ethanol or methanol. The extract is then purified using various chromatographic techniques, such as column chromatography, preparative TLC, or HPLC. The final product is obtained as a white crystalline powder.

Scientific Research Applications

Podocarpa-8,11,13-trien-12-OL has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have neuroprotective properties and to promote wound healing.

properties

CAS RN

15340-76-8

Product Name

Podocarpa-8,11,13-trien-12-OL

Molecular Formula

C4H8NNaO2

Molecular Weight

244.37 g/mol

IUPAC Name

4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol

InChI

InChI=1S/C17H24O/c1-16(2)9-4-10-17(3)14-11-13(18)7-5-12(14)6-8-15(16)17/h5,7,11,15,18H,4,6,8-10H2,1-3H3

InChI Key

DVRNZIIXOYTWET-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C

Origin of Product

United States

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